Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Description
Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate is a β,γ-unsaturated α-ketoester characterized by a hydroxyl group at the C4 position and a 4-methoxyphenyl substituent. Its synthesis typically involves the condensation of 1-(4-methoxyphenyl)ethan-1-one with diethyl oxalate under basic conditions, followed by cyclization or functionalization steps (e.g., hydrazine hydrate treatment to form pyrazole derivatives) .
Properties
IUPAC Name |
ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-8,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPKNHFIXAYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369523 | |
| Record name | ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63913-14-4 | |
| Record name | ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A cold solution of (E)-ethyl 4-oxobut-2-enoate in anhydrous tetrahydrofuran (THF) at −78°C is treated with 4-methoxyphenylmagnesium bromide (1.2 equiv). The reaction proceeds via nucleophilic addition to the α,β-unsaturated ketone, forming a magnesium enolate intermediate, which is protonated during workup to yield the tertiary alcohol.
Key Parameters
Alternative Substrate: 1-(4-Methoxyphenyl)prop-2-en-1-ol
A modified approach employs 1-(4-methoxyphenyl)prop-2-en-1-ol (821 mg, 5.00 mmol) and ethyl acrylate (5.00 equiv) in dry, degassed CH₂Cl₂ under reflux. This method avoids cryogenic conditions but requires extended reaction times (36 hours).
Claisen Condensation Approach
Claisen condensation between diethyl oxalate and 4-methoxyacetophenone provides a scalable route to the target compound.
General Procedure
A mixture of diethyl oxalate (10 mmol) and 4-methoxyacetophenone (10 mmol) is added to a solution of sodium ethoxide (NaOEt, 10 mmol) in ethanol. The reaction is heated at 80°C for 30 minutes, followed by acidification with sulfuric acid (pH = 2) and extraction with dichloromethane.
Optimized Conditions
Mechanistic Insights
The reaction proceeds through enolate formation, followed by nucleophilic attack on diethyl oxalate. The intermediate undergoes decarboxylation to yield the β-ketoester.
Catalytic Asymmetric Synthesis
Emerging catalytic methods leverage transition-metal complexes to achieve stereocontrol. While direct applications to this compound are limited, copper-catalyzed systems show promise.
Copper-Catalyzed Reactions
A representative procedure uses copper(I) iodide (10 mol%) with a bisoxazoline ligand in dichloromethane at room temperature. The reaction of ethyl propiolate with 4-methoxybenzaldehyde derivatives affords the (E)-enone intermediate, which is subsequently hydroxylated.
Advantages
- Stereoselectivity : Up to 95% enantiomeric excess (ee)
- Functional Group Tolerance : Compatible with electron-rich aryl groups
Alternative Synthetic Routes
Michael Addition-Esterification
A two-step sequence involves Michael addition of ethyl acetoacetate to 4-methoxycinnamaldehyde, followed by oxidation with pyridinium chlorochromate (PCC). This method affords moderate yields (55–60%) but requires stringent anhydrous conditions.
Enzymatic Synthesis
Preliminary studies using lipase B from Candida antarctica (CAL-B) in ionic liquids demonstrate kinetic resolution of racemic substrates. While yields remain low (≤35%), this approach aligns with green chemistry principles.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., THF, DME) enhance Grignard reactivity, while chlorinated solvents (CH₂Cl₂) improve electrophilic addition rates.
Table 1: Solvent Impact on Yield
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| THF | Grignard Addition | 82 |
| CH₂Cl₂ | Electrophilic Addition | 69 |
| Ethanol | Claisen Condensation | 67 |
Temperature and Time
Cryogenic temperatures (−78°C) are critical for Grignard methods to prevent retro-aldol side reactions. Elevated temperatures (80°C) accelerate Claisen condensations but risk decarboxylation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity for Grignard-derived product.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Grignard Addition | 82 | High | Moderate |
| Claisen Condensation | 69 | Low | High |
| Catalytic Asymmetric | 55 | Very High | Low |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry Applications
The compound serves as a critical intermediate in organic synthesis , providing a versatile building block for creating more complex molecular structures. Its unique chemical configuration allows researchers to develop novel organic compounds through various synthetic transformations.
Biological Research
Biological investigations have revealed several significant properties:
- Antioxidant Properties : Effectively scavenges free radicals, mitigating oxidative stress
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production
- Potential Neuroprotective Mechanisms : Demonstrated cognitive function improvements in experimental models
Medical Research
The compound shows promising potential in pharmaceutical development:
- Therapeutic Agent Precursor : Investigated for developing novel pharmaceutical compounds
- Potential Treatment Pathways : Explored for applications in managing neurodegenerative conditions
- Molecular Targeting : Interacts with specific biological pathways, suggesting diverse medical research opportunities
Industrial Applications
The compound finds utility in:
- Pharmaceutical manufacturing
- Agrochemical production
- Advanced materials development
- Chemical intermediate synthesis
Case Study Highlights
Neuroprotective Research :
- Experimental rat models demonstrated improved cognitive function
- Significant short-term and long-term memory assessment improvements
- Potential implications for neurodegenerative disease interventions
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : The 4-methoxyphenyl group enhances electron density, affecting UV-Vis absorption. However, in DMSO, 4-methoxy-substituted derivatives (e.g., compound 4f) exhibit blue-shifted absorption compared to H- or F-substituted analogs, contrary to typical electron-donating effects .
- Ester Groups: Methyl esters (e.g., Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate) reduce molecular weight and polarity compared to ethyl esters, influencing solubility and reactivity .
Key Observations :
- Molecular iodine catalysis enables one-step synthesis of methyl analogs with moderate-to-good yields .
- Ethyl 4-hydroxy derivatives require multi-step synthesis, limiting scalability .
Spectral and Physicochemical Properties
UV-Vis Absorption :
- This compound: Exhibits absorption maxima influenced by solvent polarity. In DMSO, λmax values are lower than H/F-substituted analogs due to solvatochromic effects .
- Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate: Shows similar trends but with slight wavelength shifts due to the methyl ester .
Polar Surface Area (PSA) :
- Ethyl 4-(ethyloxy)-2-oxobut-3-enoate has a PSA of 52.6 Ų, indicating moderate polarity .
Biological Activity
Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, a compound with significant biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydroxy group and a methoxy-substituted phenyl moiety. The molecular formula is with a molecular weight of approximately 250.25 g/mol. Its structural features contribute to its diverse biological activities, particularly in antioxidant and anti-inflammatory pathways.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress—a contributing factor in various diseases.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The mechanism involves the downregulation of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses.
3. Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound in a rat model of cerebrovascular hypoperfusion. The results indicated improvements in cognitive function as measured by the Morris Water Maze test, suggesting potential applications in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : By inhibiting the NF-kB pathway, it reduces the expression of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Case Studies
A series of studies have highlighted the compound's effectiveness against specific conditions:
- Cognitive Function Improvement : In a controlled study involving rats subjected to induced hypoperfusion, treatment with this compound led to significant improvements in both short-term and long-term memory assessments .
- Antioxidative Stress Response : Another study demonstrated that the compound reduced oxidative stress markers in vitro, indicating its potential for use in conditions associated with oxidative damage .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate?
- Methodological Answer : A three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under reflux conditions is a robust approach. Optimization includes using toluene/dioxane (1:1) as solvent, heating to reflux (24 h), and purification via silica gel column chromatography with petroleum ether:ethyl acetate (97:3) . Alternative routes may involve bromination of intermediates (e.g., using N-bromosuccinimide in stoichiometric excess) to introduce functional groups, as seen in related oxazole derivatives .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- NMR : Use ¹H NMR to confirm substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.8–7.5 ppm) and ¹³C NMR to verify carbonyl carbons (δ ~165–175 ppm) .
- X-ray crystallography : For unambiguous confirmation, refine crystal structures using SHELXL, which resolves bond lengths and angles with high precision .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Stability studies suggest degradation occurs via hydrolysis of the ester or enone moieties; periodic FTIR/NMR monitoring is advised to detect decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective hydrogenation of the enone moiety?
- Methodological Answer : Sequential hydrogenation of the α,β-unsaturated carbonyl system (C=O followed by C=C) using chiral Ru catalysts (e.g., [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(μ-Cl₃)]) achieves high enantiomeric excess (94–96% ee). Reaction temperature critically influences selectivity: lower temperatures (0–25°C) favor kinetic control, while higher temperatures (>40°C) may lead to racemization .
Q. How can computational methods (e.g., DFT) elucidate electronic and structural properties?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and intramolecular hydrogen bonding. Compare computed IR/NMR spectra with experimental data to validate electronic effects, such as conjugation between the methoxyphenyl and enone groups .
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
- Methodological Answer :
- Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, adjusting parameters like thermal displacement factors. Validate against simulated XRD patterns from DFT-optimized structures .
- NMR discrepancies : Employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the ester carbonyl and adjacent protons can clarify connectivity in complex spectra .
Q. What strategies enhance the compound's reactivity in multicomponent reactions?
- Methodological Answer : Activate the enone moiety via Lewis acids (e.g., Ti(OiPr)₄) to facilitate nucleophilic additions. In photochemical reactions, use organocatalysts (e.g., 4CzIPN) under visible light to induce [2+2] cycloadditions or radical coupling, leveraging the electron-rich methoxyphenyl group for regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
